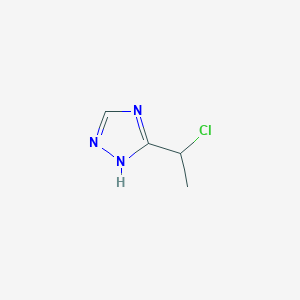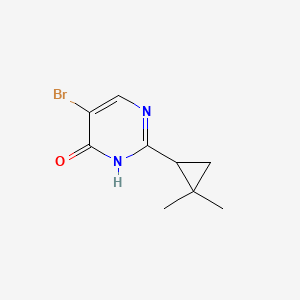amine](/img/structure/B13269146.png)
[(3,4-Dibromophenyl)methyl](1-methoxypropan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dibromophenyl)methylamine is a chemical compound with the molecular formula C11H15Br2NO. It is characterized by the presence of two bromine atoms attached to a phenyl ring, a methoxy group, and an amine group. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the reaction of 3,4-dibromobenzyl chloride with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for (3,4-Dibromophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenyl ring.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of a less substituted phenyl ring.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and amine group play crucial roles in binding to these targets, potentially altering their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3,4-Dibromophenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Difluorophenyl)methylamine: Similar structure but with fluorine atoms instead of bromine, leading to different reactivity and properties.
(2-Methoxyphenyl)methylamine: Lacks the bromine atoms, resulting in different chemical behavior and applications.
The uniqueness of (3,4-Dibromophenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15Br2NO |
|---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15Br2NO/c1-8(7-15-2)14-6-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
ANTBQZXOKHHNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13269085.png)
![2-[Amino(cyclopropyl)methyl]-4-methylphenol](/img/structure/B13269096.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13269100.png)
![Tert-butyl[(3,4-dibromophenyl)methyl]amine](/img/structure/B13269106.png)

![Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13269117.png)
![2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13269131.png)




